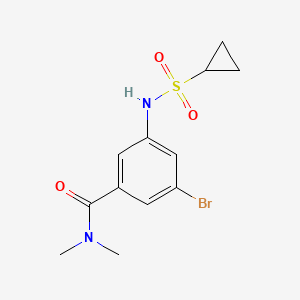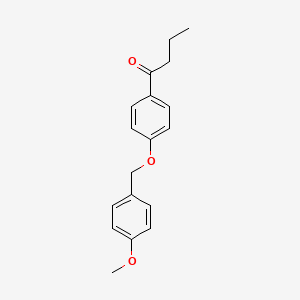
(2-Bromo-4-methylbenzyl)-cyclopropylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-4-methylbenzyl)-cyclopropylamine hydrochloride is an organic compound that features a cyclopropylamine group attached to a benzyl ring substituted with a bromine atom and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-bromo-4-methylbenzyl chloride and cyclopropylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis might involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can also ensure precise control over reaction conditions, leading to higher purity and consistency of the final product.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in the benzyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amine group.
Coupling Reactions: The benzyl ring can be involved in various coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can oxidize the amine group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its corresponding amine.
Major Products
Substitution Products: Depending on the nucleophile, products like azides or nitriles can be formed.
Oxidation Products: Oxidation can lead to the formation of imines or oximes.
Reduction Products: Reduction typically yields primary amines.
科学的研究の応用
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalyst Development: Potential use in the development of new catalytic systems.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, which could be useful in drug development.
Medicine
Pharmaceutical Research: Investigated for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or resins.
作用機序
The mechanism by which (2-Bromo-4-methylbenzyl)-cyclopropylamine hydrochloride exerts its effects involves interaction with molecular targets such as enzymes or receptors. The cyclopropylamine group can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The bromine and methyl groups on the benzyl ring can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2-Bromo-4-methylbenzyl)-amine: Lacks the cyclopropyl group, which may affect its biological activity.
(4-Methylbenzyl)-cyclopropylamine: Lacks the bromine atom, potentially altering its reactivity and binding properties.
(2-Bromo-4-methylphenyl)-cyclopropylamine: Similar structure but with different substitution patterns on the benzyl ring.
Uniqueness
(2-Bromo-4-methylbenzyl)-cyclopropylamine hydrochloride is unique due to the combination of the bromine atom, methyl group, and cyclopropylamine moiety. This specific arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
N-[(2-bromo-4-methylphenyl)methyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-8-2-3-9(11(12)6-8)7-13-10-4-5-10;/h2-3,6,10,13H,4-5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUZGVOTRWBVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC2CC2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Methyl-6-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pyrazine](/img/structure/B8132794.png)
![Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone](/img/structure/B8132803.png)




